

# 5-Methoxy-2-methyl-2H-indazole as a research tool in neuroscience

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## Compound of Interest

Compound Name: 5-Methoxy-2-methyl-2H-indazole

Cat. No.: B1631360

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An In-depth Guide to **5-Methoxy-2-methyl-2H-indazole** for Neuroscience Research

## Foreword: The Scientific Rationale of a Bioisosteric Tool

In the quest for novel therapeutics and a deeper understanding of neurobiology, the precise modulation of serotonin receptors remains a paramount goal. The tryptamine scaffold, exemplified by potent psychedelics like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a cornerstone of this research, primarily through its potent agonism at the serotonin 2A (5-HT<sub>2A</sub>) receptor.<sup>[1][2]</sup> However, challenges related to metabolic stability, oral bioavailability, and plasma clearance often limit the therapeutic potential of indole-based compounds.<sup>[2][3]</sup>

This has led to the exploration of bioisosteres—chemical substitutes that retain the essential pharmacophoric features while offering improved pharmacokinetic properties. The indazole nucleus has emerged as a promising bioisostere for the indole ring.<sup>[2][3]</sup> This application guide focuses on **5-Methoxy-2-methyl-2H-indazole**, an indazole analog of 5-MeO-DMT. While designed with the hypothesis of mimicking its parent compound's activity, rigorous scientific evaluation reveals a different and equally instructive story. This document serves as a comprehensive technical guide for researchers, providing not only protocols for its use but also a critical, evidence-based perspective on its actual pharmacological profile as a research tool.

# Compound Characterization and Physicochemical Properties

Before initiating any biological experiment, it is imperative to confirm the identity, purity, and fundamental properties of the chemical tool.

## Core Compound Data

Property	Value	Source
IUPAC Name	5-methoxy-2-methylindazole	[4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	[4]
Molecular Weight	162.19 g/mol	[4]
CAS Number	541539-88-2	[4]
Appearance	Off-white to light brown solid (predicted)	[5]
Solubility	Soluble in DMSO, DMF, Methanol (predicted)	[5]

## Protocol for Identity and Purity Verification

Trust in experimental outcomes begins with the validation of the reagents. A new batch of **5-Methoxy-2-methyl-2H-indazole** should be characterized to ensure it meets the required standards.

Objective: To confirm the chemical identity and assess the purity of a supplied batch of **5-Methoxy-2-methyl-2H-indazole**.

Methodology:

- Visual Inspection: Note the physical appearance, color, and form of the compound.
- High-Performance Liquid Chromatography (HPLC):
  - Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

- Inject onto a C18 reverse-phase column.
- Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
- Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).
- Self-Validation: A purity of >98% (by peak area) is recommended for most in vitro and in vivo applications. The presence of a single major peak is indicative of high purity.
- Mass Spectrometry (MS):
  - Couple the HPLC to a mass spectrometer (LC-MS) or perform direct infusion.
  - Use electrospray ionization (ESI) in positive mode.
  - Expected Result: A prominent ion peak corresponding to the protonated molecule  $[M+H]^+$  at  $m/z \approx 163.09$ .<sup>[6]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).
  - Acquire  $^1H$  and  $^{13}C$  NMR spectra.
  - Causality: The chemical shifts and coupling constants of the protons and carbons provide a definitive fingerprint of the molecular structure, confirming the correct isomer (2H-indazole) and substitution pattern. This is crucial as 1H- and 2H-indazole isomers possess different biological activities.<sup>[1]</sup>

## Mechanism of Action: An Unexpected Pharmacological Profile

**5-Methoxy-2-methyl-2H-indazole** was synthesized as a structural analog of potent 5-HT<sub>2A</sub> agonists. However, direct experimental evidence from functional assays demonstrates that this specific spatial arrangement of the methyl group on the indazole scaffold abrogates the expected activity at the 5-HT<sub>2A</sub> receptor.

## Serotonin 5-HT<sub>2</sub> Receptor Family Interaction

The primary targets for tryptamine psychedelics are the serotonin 5-HT<sub>2</sub> receptor subtypes. Functional activity at these receptors, particularly 5-HT<sub>2A</sub>, is believed to mediate their profound effects on perception and mood.<sup>[1]</sup>

- **5-HT<sub>2A</sub> Receptor:** In calcium mobilization assays using CHO cells expressing human 5-HT<sub>2A</sub> receptors, **5-Methoxy-2-methyl-2H-indazole** was found to be inactive up to a concentration of 10 µM.<sup>[1]</sup> This is a critical finding, indicating it is not a functional 5-HT<sub>2A</sub> agonist.
- **5-HT<sub>2B</sub> Receptor:** Potent agonist activity at the 5-HT<sub>2B</sub> receptor is a significant safety concern due to the validated risk of cardiotoxicity.<sup>[1][3]</sup> While data for the 2-methyl analog is part of a broader series, it is crucial to profile any new compound at this receptor. The lack of 5-HT<sub>2A</sub> activity makes significant 5-HT<sub>2B</sub> agonism particularly undesirable.
- **5-HT<sub>2C</sub> Receptor:** This receptor is also a common target for tryptamines and modulates mood and appetite. The activity profile at this receptor should also be determined to fully characterize the compound.

## In Vivo Correlates

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT<sub>2A</sub> receptor activation and is reliably induced by classic psychedelics.<sup>[3]</sup> In studies with N,N-diallyltryptamine (DALT) analogs, the related compound 5-methoxy-2-methyl-DALT did not induce the HTR, a finding consistent with the lack of in vitro 5-HT<sub>2A</sub> agonist activity.<sup>[3][7]</sup>

**Conclusion:** Contrary to the initial hypothesis based on its structure, **5-Methoxy-2-methyl-2H-indazole** serves as a negative control for 5-HT<sub>2A</sub> agonism. Its value in neuroscience research lies in its utility for structure-activity relationship (SAR) studies, demonstrating the critical importance of the N-alkylation position on the indazole ring for 5-HT<sub>2</sub> receptor activity.

## Application Notes and Experimental Protocols

Given its established lack of 5-HT<sub>2A</sub> agonism, the primary application of this compound is as a negative control and a tool for validating assay systems designed to detect 5-HT<sub>2A</sub> activity.

## Protocol: In Vitro Calcium Mobilization Assay

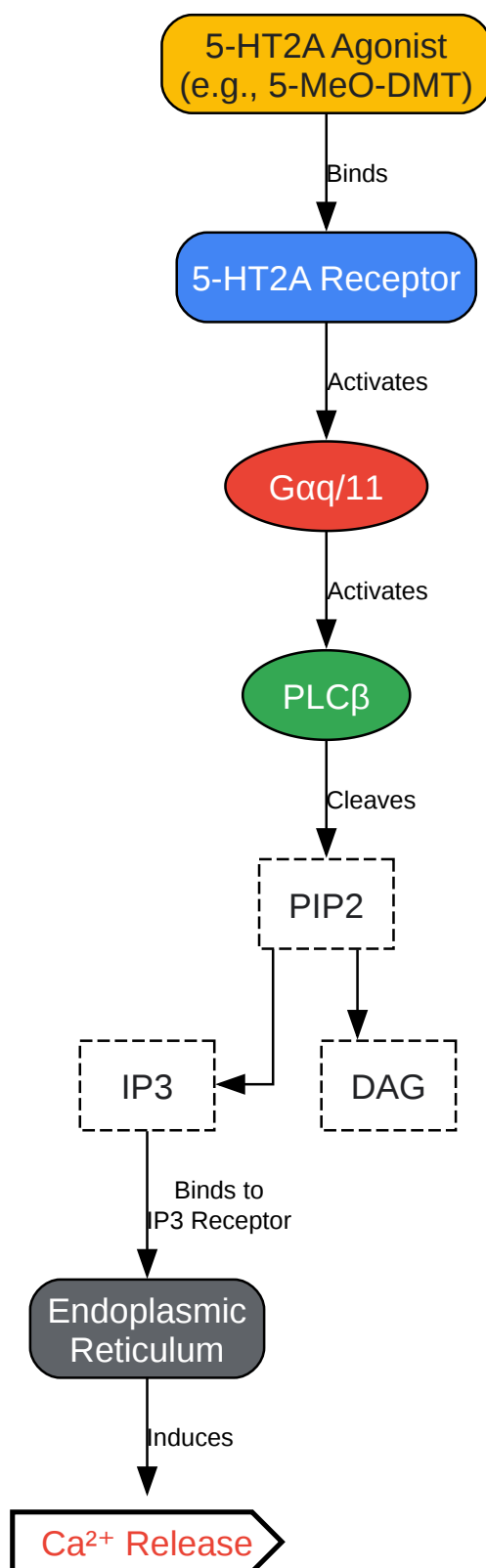
This protocol details the steps to confirm the lack of functional agonism at the 5-HT<sub>2A</sub> receptor.

Objective: To measure the ability of **5-Methoxy-2-methyl-2H-indazole** to elicit an intracellular calcium flux via the human 5-HT<sub>2A</sub> receptor.

Materials:

- HEK293 or CHO cells stably expressing the human 5-HT<sub>2A</sub> receptor.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **5-Methoxy-2-methyl-2H-indazole**, 5-MeO-DMT (positive control), vehicle (e.g., 0.1% DMSO).
- 96- or 384-well black, clear-bottom assay plates.
- Fluorescence plate reader with automated injection capability.

Workflow Diagram:



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